Guanosine 5'-O-(2-Thiodiphosphate), Trilithium Salt
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Overview
Description
GDP-Beta-S Trilithium Salt: is a chemical compound known for its role in biochemical and molecular biology research. It is a guanosine diphosphate analog where one of the oxygen atoms is replaced by sulfur, making it resistant to hydrolysis by phosphatases. This compound is often used to study G-protein signaling pathways due to its ability to inhibit GTPase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GDP-Beta-S Trilithium Salt involves the thiophosphorylation of guanosine diphosphate. The process typically includes the following steps:
Starting Material: Guanosine diphosphate (GDP) is used as the starting material.
Thiophosphorylation: GDP is reacted with thiophosphoryl chloride (PSCl3) in the presence of a base such as triethylamine. This reaction replaces one of the oxygen atoms in the diphosphate group with a sulfur atom.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Industrial Production Methods: Industrial production of GDP-Beta-S Trilithium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of GDP are thiophosphorylated using automated reactors.
Purification: Industrial-scale purification methods, including crystallization and HPLC, are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: GDP-Beta-S Trilithium Salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Complex Formation: It can form complexes with metal ions and proteins, which are crucial for its biological activity.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Metal Ions: Metal ions such as magnesium and calcium are often involved in complex formation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiophosphoramidates .
Scientific Research Applications
GDP-Beta-S Trilithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions, including DNA and RNA polymerase-catalyzed synthesis.
Biology: It plays a pivotal role in investigating enzyme kinetics and the regulation of gene expression.
Industry: It is employed in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
GDP-Beta-S Trilithium Salt exerts its effects by inhibiting GTPase activity. The sulfur atom in the thiophosphate group makes it resistant to hydrolysis, allowing it to bind to G-proteins and inhibit their activity. This inhibition affects various signaling pathways, including the activation of phospholipase C by thrombin in human platelets . The compound modulates the activity of G-proteins, which are involved in numerous cellular processes .
Comparison with Similar Compounds
Guanosine 5’-triphosphate sodium salt hydrate: Another guanosine nucleotide analog used in biochemical research.
Guanosine 5’-diphosphate disodium salt: A related compound used in studies of nucleotide metabolism.
Adenosine 5’-[β-thio]diphosphate trilithium salt: An adenosine analog with similar properties.
Uniqueness: GDP-Beta-S Trilithium Salt is unique due to its resistance to hydrolysis and its ability to inhibit GTPase activity. This makes it a valuable tool for studying G-protein signaling pathways and enzyme kinetics .
Properties
Molecular Formula |
C10H12Li3N5O10P2S |
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Molecular Weight |
477.1 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dioxidooxolan-2-yl]methyl dihydroxyphosphinothioyl phosphate |
InChI |
InChI=1S/C10H13N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q-2;3*+1/p-1/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
OXUJLYXQOJUDEY-CYCLDIHTSA-M |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |
Origin of Product |
United States |
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